molecular formula C13H16N2O3 B2891311 methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate CAS No. 339018-14-3

methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate

Cat. No.: B2891311
CAS No.: 339018-14-3
M. Wt: 248.28 g/mol
InChI Key: XDMRXFSPCGQWHF-UHFFFAOYSA-N
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Description

Methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Transformation and Synthesis

The transformation of chemical compounds into "methyl 2-benzoylamino-3-oxobutanoate" involves reactions that could be akin to those of the target compound, highlighting methods for synthesizing related derivatives and their potential applications in creating various hydrazones and pyrazolones, which are significant in medicinal chemistry for their potential biological activities (Urška Bratušek, A. Hvala, & B. Stanovnik, 1998).

Biosynthesis and Intermediate Compounds

In the biosynthesis of ethylene from methionine, "4-methylthio-2-oxobutanoate" is identified as a putative intermediate, suggesting that similar methodologies could be employed to study the biosynthesis pathways of related compounds, offering insights into natural product synthesis and metabolic engineering (D. Billington, B. Golding, & S. Primrose, 1979).

Molecular Structure and Analysis

The study of "4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid" through FT-IR, NMR, and X-ray diffraction emphasizes the significance of molecular structure analysis in understanding the chemical and physical properties of such compounds. This knowledge is crucial for designing drugs and materials with desired properties (Rahul Raju et al., 2015).

Thioacetalization Reagents

The development of "methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate" as a thioacetalization reagent highlights the versatility of such compounds in synthetic chemistry. Thioacetals are important intermediates in organic synthesis, suggesting the target compound could also find applications in similar synthetic transformations (Sun Ran et al., 2005).

Antimicrobial and Anticancer Potential

Studies on similar compounds, like "ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate," have shown antimicrobial and anticancer activities, suggesting that derivatives of methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate could be explored for potential therapeutic applications (S. Naveen et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate' involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate followed by methylation of the resulting product. The final step involves the conversion of the ethyl ester to the methyl ester using acid catalysis.", "Starting Materials": [ "2,4-dimethylphenylhydrazine", "ethyl acetoacetate", "methyl iodide", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium hydroxide to form the intermediate product.", "Step 2: Methylation of the intermediate product with methyl iodide to form the methyl ester.", "Step 3: Conversion of the ethyl ester to the methyl ester using acid catalysis with hydrochloric acid." ] }

CAS No.

339018-14-3

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 2-[(2,4-dimethylphenyl)diazenyl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C13H16N2O3/c1-8-5-6-11(9(2)7-8)14-15-12(10(3)16)13(17)18-4/h5-7,16H,1-4H3

InChI Key

XDMRXFSPCGQWHF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N=NC(=C(C)O)C(=O)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)N=NC(=C(C)O)C(=O)OC)C

solubility

not available

Origin of Product

United States

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